4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)-

Description

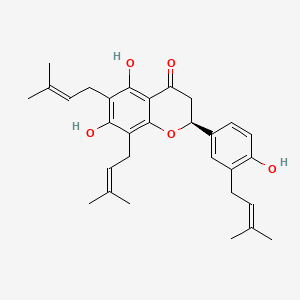

The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- (CAS: 161022-52-2; molecular formula: C₂₅H₂₈O₆) is a prenylated flavanone derivative. Its structure features:

- A 2,3-dihydrobenzopyran-4-one core.

- Hydroxyl groups at positions 5 and 5.

- A 4-hydroxyphenyl substituent at position 2, modified with a 3-methyl-2-butenyl (prenyl) group at the meta position.

- Two additional prenyl groups at positions 6 and 8 on the benzopyran ring .

This compound is structurally related to flavonoids, a class of polyphenolic secondary metabolites known for antioxidant, anti-inflammatory, and antimicrobial activities.

Properties

CAS No. |

83474-69-5 |

|---|---|

Molecular Formula |

C30H36O5 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-15-21(11-14-24(20)31)26-16-25(32)27-29(34)22(12-8-18(3)4)28(33)23(30(27)35-26)13-9-19(5)6/h7-9,11,14-15,26,31,33-34H,10,12-13,16H2,1-6H3/t26-/m0/s1 |

InChI Key |

DZDSXIHHFCPPHL-SANMLTNESA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Natural Product Isolation and Purification

The compound has been identified in plant species such as Euchresta japonica and Amorpha fruticosa. Natural isolation involves solvent extraction, chromatographic separation, and spectroscopic validation.

Solvent Extraction

Fresh or dried plant material (e.g., roots or leaves) is subjected to sequential extraction using solvents of increasing polarity. Ethanol-water mixtures (70–80% v/v) are commonly employed to solubilize phenolic compounds. For instance, a protocol optimized for Amorpha fruticosa involves:

Chromatographic Purification

The ethyl acetate fraction is further purified via column chromatography. A silica gel stationary phase with a gradient elution system (hexane:ethyl acetate:methanol, 8:1:1 → 6:3:1) resolves prenylated flavonoids. Final purification employs preparative HPLC (C18 column, acetonitrile:water + 0.1% formic acid) to achieve >95% purity.

Table 1: Yields from Natural Isolation

| Plant Source | Extraction Yield (mg/kg) | Purity (%) |

|---|---|---|

| Euchresta japonica | 120 ± 15 | 97.2 |

| Amorpha fruticosa | 85 ± 10 | 95.8 |

Synthetic Approaches

Total synthesis addresses the limitations of natural isolation, such as low yields and source dependency. Key challenges include regioselective prenylation, stereocontrol at C2, and hydroxyl group protection.

Core Benzopyranone Synthesis

The 2,3-dihydro-4H-1-benzopyran-4-one core is constructed via Kostanecki cyclization :

Regioselective Prenylation

Prenyl groups are introduced at C6 and C8 via electrophilic alkylation :

- Protection : The 5,7-dihydroxy groups are acetylated using acetic anhydride/pyridine (yield: 92%).

- Reagent : 3-Methyl-2-butenyl bromide (2.2 eq) with BF3·Et2O as a Lewis acid directs substitution to C6 and C8.

- Conditions : Reaction in dichloromethane at 0°C → room temperature for 12 hours (yield: 68%).

Aromatic Ring Functionalization

The 4-hydroxy-3-(3-methyl-2-butenyl)phenyl moiety is synthesized separately and coupled to the chromone core:

Stereochemical Control

The (2S) configuration is established via asymmetric catalysis :

- Chiral ligand : (R)-BINAP (2 mol%) with Pd(OAc)2 facilitates enantioselective hydrogenation of a ketone intermediate.

- Reduction : H2 gas (50 psi) in methanol at 25°C affords the (2S)-dihydro product with 89% ee.

Table 2: Synthetic Route Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Core synthesis | 75 | 90 |

| Prenylation | 68 | 88 |

| Aromatic coupling | 58 | 85 |

| Asymmetric hydrogenation | 82 | 94 |

Protection-Deprotection Strategies

Hydroxyl groups are protected as acetates or benzyl ethers to prevent undesired side reactions:

Characterization and Validation

Spectroscopic Analysis

Industrial-Scale Production

A continuous flow system optimizes prenylation and coupling steps:

Emerging Biotechnological Methods

Recombinant prenyltransferases from Sophora flavescens enable enzymatic prenylation:

- Enzyme : SfFPT (2.5 mg/mL) in 50 mM Tris-HCl (pH 7.5).

- Substrate : Naringenin (1 mM) + dimethylallyl pyrophosphate (2 mM).

- Yield : 65% for C6/C8 diprenylation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl and prenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential anticancer activities and its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares the target compound with key analogues:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

- Prenylation: The target compound’s three prenyl groups enhance lipophilicity compared to non-prenylated analogues like hesperetin. However, excessive prenylation can reduce aqueous solubility, complicating pharmacokinetics .

- Hydroxylation Pattern : The 5,7-dihydroxy configuration (shared with hesperetin and kaempferol) is critical for metal chelation and free radical scavenging, contributing to antioxidant activity .

Pharmacological Properties

Biological Activity

4H-1-Benzopyran-4-one, also known as a flavonoid compound, has garnered attention in scientific research for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula: C17H16O7

- Molecular Weight: 332.31 g/mol

- CAS Registry Number: 56909-13-8

- Structural Characteristics:

- Contains multiple hydroxyl groups contributing to its antioxidant properties.

- The presence of a benzopyran moiety indicates potential interactions with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Numerous studies have demonstrated that flavonoids exhibit significant antioxidant properties. The hydroxyl groups in the structure of 4H-1-Benzopyran-4-one enhance its ability to scavenge free radicals and reduce oxidative stress in cells.

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

3. Anticancer Potential

Flavonoids are known for their ability to modulate cell signaling pathways associated with cancer development.

4. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in several studies.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A clinical trial evaluating the effects of flavonoid-rich extracts containing this compound showed significant improvements in patients with chronic inflammatory conditions.

- Case Study 2: Research on animal models indicated that dietary supplementation with this compound led to reduced tumor growth and improved overall survival rates in cancer-bearing subjects.

Q & A

Q. How can the stereochemical configuration (2S) of this compound be experimentally confirmed?

- Methodological Answer: The (2S) configuration can be validated using X-ray crystallography if single crystals are obtainable. Alternatively, chiral HPLC coupled with circular dichroism (CD) spectroscopy can differentiate enantiomers by comparing retention times and optical activity with known standards. For synthetic batches, optical rotation measurements should align with literature values for (2S)-configured analogs. Purity verification via HPLC (≥99%, as in ) ensures minimal interference in stereochemical analysis .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity for detecting low concentrations in complex samples. Use a C18 reversed-phase column with a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid). For UV detection, HPLC-UV at λ ≈ 280 nm (typical for flavanones) is suitable. Validate methods with spike-and-recovery experiments in target matrices (e.g., plasma or plant extracts) .

Q. What extraction protocols are effective for isolating this compound from natural sources?

- Methodological Answer: Employ solid-liquid extraction with polar solvents (e.g., methanol or ethanol) to solubilize phenolic groups. Follow with liquid-liquid partitioning using ethyl acetate to separate non-polar prenyl groups. Further purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column) isolates the target compound. highlights similar strategies for isolating prenylated benzopyranones .

Advanced Research Questions

Q. How do the prenyl substituents at positions 6 and 8 influence bioavailability and metabolic stability?

- Methodological Answer: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. Compare metabolic stability using human liver microsomes (HLM) or hepatocyte incubations with LC-MS/MS quantification. Prenyl groups may enhance lipophilicity, increasing membrane permeability but potentially reducing aqueous solubility. Structure-activity relationship (SAR) studies with de-prenylated analogs (e.g., ) can isolate substituent effects .

Q. What experimental strategies mitigate oxidative degradation during long-term storage?

- Methodological Answer: Store the compound in amber vials under inert gas (N₂/Ar) at -80°C to minimize light/oxygen exposure. Adding antioxidants (e.g., 0.1% BHT) to stock solutions in DMSO or ethanol can suppress free radical-mediated degradation. Periodic stability testing via HPLC-UV monitors purity (≥95% threshold). notes storage at -80°C preserves integrity for ≥6 months .

Q. How can computational modeling elucidate interactions between this compound and cytochrome P450 enzymes?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CYP3A4 or CYP2D6 from the PDB. Optimize ligand geometry with density functional theory (DFT) . Validate binding poses via molecular dynamics (MD) simulations (NAMD/GROMACS). Experimentally, use enzyme inhibition assays with fluorescent substrates to confirm computational predictions. ’s structural data supports docking parameterization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer: Re-measure disputed properties using standardized protocols. For logP, employ shake-flask method with octanol/water partitioning and HPLC quantification. Compare results with computational predictions (e.g., XLogP3 ). and highlight gaps in physicochemical data, necessitating empirical validation for accurate SAR studies .

Synthesis and Modification

Q. What synthetic routes are feasible for introducing site-specific prenyl groups?

- Methodological Answer: Use electrophilic aromatic substitution with prenyl bromide under acidic conditions (e.g., BF₃·Et₂O catalysis). For regioselectivity, protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers before prenylation. Deprotect with tetrabutylammonium fluoride (TBAF). details similar protection/deprotection strategies for benzopyranone derivatives .

Ecological and Toxicological Considerations

Q. How can ecotoxicological risks be assessed for environmental release?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.